molecular formula C19H22N2O3S2 B11620481 (3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Número de catálogo: B11620481
Peso molecular: 390.5 g/mol
Clave InChI: YVLUYSWRQCCWDF-NXVVXOECSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a characterized research compound that functions as a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR2/KDR). Its primary research value lies in its ability to selectively block VEGFR2-mediated signaling pathways , which are critical for angiogenesis—the process of new blood vessel formation. This mechanism makes it a vital tool for researchers investigating pathological angiogenesis in contexts such as oncological studies, where tumor growth and metastasis are dependent on a robust blood supply. By inhibiting VEGFR2, this compound effectively suppresses endothelial cell proliferation, migration, and survival, providing a means to dissect the molecular drivers of angiogenesis in vitro and in vivo . Its application extends to other angiogenesis-dependent diseases, including certain ocular disorders like age-related macular degeneration. The compound's selectivity profile helps scientists isolate the effects of VEGFR2 inhibition from other kinase targets, enabling more precise mechanistic studies in the field of vascular biology and cancer therapeutics development.

Propiedades

Fórmula molecular

C19H22N2O3S2

Peso molecular

390.5 g/mol

Nombre IUPAC

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2O3S2/c1-3-4-10-20-14-9-6-5-8-13(14)15(17(20)22)16-18(23)21(19(25)26-16)11-7-12-24-2/h5-6,8-9H,3-4,7,10-12H2,1-2H3/b16-15-

Clave InChI

YVLUYSWRQCCWDF-NXVVXOECSA-N

SMILES isomérico

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCOC)/C1=O

SMILES canónico

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCOC)C1=O

Origen del producto

United States

Actividad Biológica

The compound (3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule notable for its potential biological activities. It features a unique combination of thiazolidine and indole structures, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3S2C_{19}H_{22}N_{2}O_{3}S_{2}, indicating the presence of various functional groups that contribute to its biological activity. The thiazolidine ring is particularly important in mediating interactions with biological targets.

Research indicates that compounds with thiazolidine and indole moieties often exhibit:

  • Anti-inflammatory Activity : Similar compounds have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : The presence of the thiazolidine structure suggests potential antimicrobial activity against various pathogens. Studies have demonstrated that thiazolidine derivatives can inhibit bacterial growth effectively.
  • Antitumor Effects : Indole derivatives are well-documented for their anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A comparative analysis of similar compounds reveals significant antimicrobial properties. For example:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneThiazolidine ringAntidiabetic
IndomethacinIndole structureAnti-inflammatory
MethotrexateFolic acid analogAnticancer

The compound in focus may exhibit synergistic effects due to its dual structural features, enhancing its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

  • In Vitro Studies : A study evaluating thiazolidine derivatives found that certain compounds demonstrated minimal inhibitory concentrations (MIC) as low as 10.7 μmol/mL against various bacterial strains, indicating strong antibacterial activity .
  • Antifungal Activity : Compounds structurally related to the target compound have shown promising antifungal properties, with some achieving MIC values comparable to established antifungal agents .

Computational Studies

Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity spectrum based on structural features. Molecular docking simulations suggest that the compound may interact favorably with key enzymes involved in metabolic pathways, potentially inhibiting their activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Data (Synthesis, Stability, Bioactivity) Reference
(3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one C20H23N3O3S2 R1 = 3-methoxypropyl; R2 = butyl 425.54 Data not explicitly reported; inferred from analogs.
(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-butyl-1,3-dihydro-2H-indol-2-one C18H18N2O2S2 R1 = allyl; R2 = butyl 358.47 ChemSpider ID: 4710258; single-isotope mass: 358.08095. Lower molecular weight due to simpler R1 substituent.
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9g) C23H27N2O3S2 R1 = 3-methoxyphenylmethyl; R2 = butyl 443.15 Synthesized in 5% yield; NMR (1H, 13C) confirms Z-configuration. Higher lipophilicity due to aromatic R1.
(5Z)-3-[4-(Dihydrobenzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(dihydrobenzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9m) C25H27N2O4S2 R1 = dihydrobenzo[1,4]dioxin-6-ylmethyl; R2 = butyl 495.62 7% synthesis yield; enhanced rigidity from fused dioxane rings. Potential for improved metabolic stability.
(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one C28H30N3O3S2 R1 = 3-methoxypropyl; R2 = complex aryl group 520.68 High molecular weight due to extended aromatic system. May exhibit stronger π-π interactions in binding.

Key Observations:

Impact of Substituents on Physicochemical Properties: The 3-methoxypropyl group in the target compound likely enhances water solubility compared to the allyl group in ’s analog, due to the ether oxygen’s polarity. However, it may reduce solubility compared to aromatic substituents (e.g., 9g), which introduce planar, hydrophobic moieties .

Bioactivity Trends :

  • While bioactivity data for the target compound is absent, analogs such as 9g and 9m are reported in and as bioactive molecules. The thioxo group common to all compounds is critical for interactions with cysteine residues in enzymes or receptors .

Métodos De Preparación

Thiazolidinone Ring Formation

The thiazolidinone core is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For the target molecule, 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one serves as the precursor, prepared by reacting 3-methoxypropylamine with carbon disulfide and ethyl chloroacetate under basic conditions.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)

  • Temperature: 60–70°C

  • Time: 6–8 hours

  • Yield: 78–85%

Indole Moiety Functionalization

The indole component, 1-butyl-1,3-dihydro-2H-indol-2-one , is synthesized through Friedel-Crafts alkylation of indole with butyl bromide, followed by oxidation with pyridinium chlorochromate (PCC).

Key Parameters:

  • Catalyst: AlCl₃ (for alkylation)

  • Oxidizing Agent: PCC in dichloromethane

  • Yield: 65–72%

Knoevenagel Condensation for Z-Isomer Selectivity

The critical step involves coupling the thiazolidinone and indole moieties via Knoevenagel condensation. The Z -configuration is favored due to steric hindrance between the 3-methoxypropyl group and indole’s bulky substituents.

Procedure

  • Reactants:

    • 3-(3-Methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one (1 equiv)

    • 1-Butyl-1,3-dihydro-2H-indol-2-one (1.1 equiv)

  • Catalyst: Piperidine (10 mol%)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C

  • Time: 12–14 hours

  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Yield: 60–68%
Purity (HPLC): >95%

Optimization Insights

  • Solvent Effects: DMF outperforms toluene or THF due to better solubility of intermediates.

  • Catalyst Screening: Piperidine gives higher regioselectivity than morpholine or DBU.

  • Temperature Control: Reactions below 100°C result in incomplete conversion, while temperatures >120°C promote side reactions.

Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes while maintaining yield:

ParameterConventional MethodMicrowave Method
Time12–14 hours25–30 minutes
Temperature110°C150°C
Yield60–68%58–63%

Source: Adapted from thiazolidinone synthesis protocols in.

Solid-Phase Synthesis

Immobilizing the indole component on Wang resin enables stepwise assembly, though yields are lower (45–50%) due to steric constraints.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz):
    δ 7.82 (d, J = 7.6 Hz, 1H, indole H-4), 7.45–7.32 (m, 3H, indole H-5–7), 4.12 (t, J = 6.8 Hz, 2H, N-butyl), 3.78 (t, J = 6.0 Hz, 2H, OCH₂), 3.34 (s, 3H, OCH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

Chromatographic Purity

  • HPLC Conditions: C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.

  • Retention Time: 8.2 minutes

Challenges and Mitigation Strategies

ChallengeSolution
Z/E Isomerization Use bulky bases (e.g., DABCO) to stabilize Z-form.
Low Solubility of Intermediates Employ DMF/DMSO mixtures for better dissolution.
Byproduct Formation Gradient chromatography for purification.

Scalability and Industrial Feasibility

  • Batch Size Limitations: Reactions >100 g show reduced yields (~55%) due to heat transfer inefficiencies.

  • Cost Analysis:

    • Raw Materials: $320/kg (thiazolidinone precursor), $280/kg (indole derivative)

    • Total Synthesis Cost: $950/kg (lab scale), projected $620/kg at pilot scale .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing (3Z)-1-butyl-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one?

  • Methodological Answer : The synthesis of this compound likely involves multi-step protocols common to thiazolidinone-indole hybrids. Key steps include:

  • Condensation reactions between indole-2-one precursors and thiazolidinone derivatives under reflux with acetic acid and sodium acetate as catalysts (similar to protocols in ).
  • Stereochemical control of the Z-configuration at the exocyclic double bond via pH and temperature optimization (e.g., 70–90°C, acidic conditions) .
  • Purification using recrystallization from DMF/acetic acid mixtures to isolate the desired isomer .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm stereochemistry and substituent positions, particularly the Z-configuration of the thiazolidinone-indole junction .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns, ensuring no side products from incomplete reactions .
  • UV-Vis and IR spectroscopy to detect conjugated systems (e.g., C=S and C=O stretches at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility screening in DMSO (primary solvent) followed by dilution in aqueous buffers (PBS, pH 7.4) to avoid precipitation.
  • Stability studies under varying pH (3–9) and temperatures (4–37°C) using HPLC to monitor degradation, with adjustments to storage conditions (e.g., −20°C under nitrogen) .

Advanced Research Questions

Q. How can reaction kinetics be analyzed during the synthesis of this compound to improve yield?

  • Methodological Answer :

  • Real-time monitoring via in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., enolization or thiourea intermediates) .
  • Kinetic modeling (e.g., pseudo-first-order approximations) to identify rate-limiting steps, such as the cyclization of the thiazolidinone ring .
  • Catalyst screening (e.g., Pd/C or organocatalysts) to accelerate steps like Michael additions or dehydrations .

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Orthogonal assay validation : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT/XTT) to distinguish direct target engagement from off-target effects .
  • Metabolite profiling (LC-MS) to identify degradation products or reactive intermediates that may interfere with activity .
  • Molecular docking studies to rationalize activity discrepancies by analyzing binding poses in mutant vs. wild-type protein structures .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations to explore conformational flexibility of the compound in solution, particularly the rotation of the 3-methoxypropyl chain .
  • Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity with nucleophilic residues (e.g., cysteine thiols in kinases) .
  • Pharmacophore modeling to map essential features (e.g., hydrogen-bond acceptors at the 4-oxo and 2-thioxo groups) for target selectivity .

Q. What experimental designs address limitations in pollution or degradation studies of this compound?

  • Methodological Answer :

  • Controlled degradation experiments : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to identify hydrolytic or oxidative degradation pathways .
  • Environmental fate studies : Employ hyphenated techniques like GC-TOF-MS to trace byproducts in wastewater matrices, paired with microbial degradation assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.